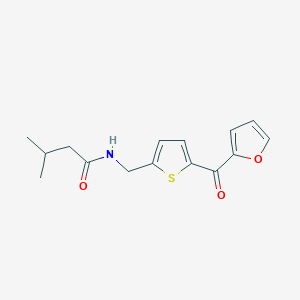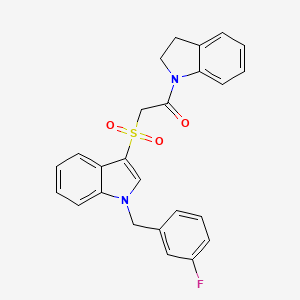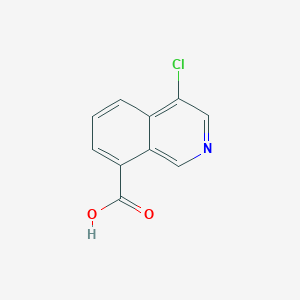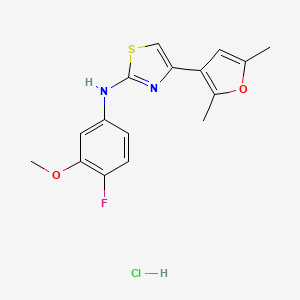
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan and thiophene carboxamide derivatives are important classes of heterocyclic organic compounds . The presence of the carboxamide scaffold in the compounds has led to a wide range of biological and medicinal activities .
Synthesis Analysis
These compounds are often prepared from acyl chlorides and heterocyclic amine derivatives . For example, N-(quinolin-6-yl)furan-2-carboxamide was prepared by the coupling of quinoline-6-amine with furan-2-carbonyl chloride in propan-2-ol .Molecular Structure Analysis
The chemical structures of these compounds are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Treatment of the product with excess P2S5 in anhydrous pyridine gave N-(quinolin-6-yl)furan-2-carbothioamide which was oxidized with potassium ferricyanide in an alkaline medium .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound play a vital role in drug absorption, distribution metabolism, and excretion . For example, N-(thiophen-2-ylmethyl)furan-2-carboxamide is a light yellow solid with a yield of 51% and a melting point of 100–102 °C .Scientific Research Applications
Cyclometallation Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-methylbutanamide is relevant in cyclometallation research. Studies have shown that similar compounds, such as N, N-dimethyl-3-furancarbothioamide, can be cyclometallated with various metals like palladium(II), platinum(II), ruthenium(II), and rhodium(III). These cyclometallations lead to the formation of five-membered metallaheterocycles, providing insights into regioselective metallation processes and potential applications in coordination chemistry (Nonoyama, 1989), (Nonoyama, 1990).
Organic Synthesis and Catalysis
The compound plays a role in organic synthesis and catalysis. Studies involving similar furan and thiophene derivatives have explored their utility in synthesizing novel compounds and intermediates. For instance, furan derivatives have been utilized in the selective dehydration of fructose to hydroxymethylfurfural, an important intermediate in the production of renewable biomass resources (Román‐Leshkov et al., 2006). Similarly, thiophene and furan derivatives have been used for the synthesis of imidate derivatives, demonstrating their role in the development of new synthetic methods (Barcock et al., 1994).
Environmental Chemistry Applications
Compounds like this compound are also relevant in environmental chemistry. Studies on furan and thiophene derivatives have examined their role in atmospheric processes, such as the photo-oxidation reactions of furan derivatives, which are significant for understanding atmospheric chemistry and environmental implications (Alvarez et al., 2009).
Photophysical and Electrochemical Applications
These compounds are studied for their photophysical and electrochemical properties. For example, phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and used in dye-sensitized solar cells. This research highlights the significance of such compounds in the development of renewable energy technologies (Kim et al., 2011).
Medicinal Chemistry Applications
Although the compound itself may not have been directly studied in medicinal chemistry, related furan and thiophene derivatives have been explored for their potential in drug discovery. These derivatives are key building blocks in medicinal chemistry, used as scaffolds in therapeutic agents or as synthons for non-aromatic structural moieties (Sperry & Wright, 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10(2)8-14(17)16-9-11-5-6-13(20-11)15(18)12-4-3-7-19-12/h3-7,10H,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRHIMFKVPXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2875375.png)
![2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2875376.png)


![2-ethyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2875381.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea](/img/structure/B2875382.png)
![methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano [3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2875384.png)
![2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2875385.png)


![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)
![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)
